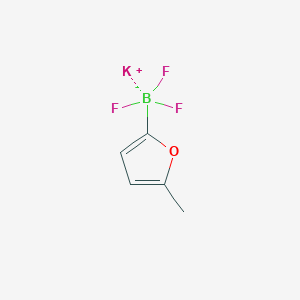

Potassium trifluoro(5-methylfuran-2-yl)borate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(5-methylfuran-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3O.K/c1-4-2-3-5(10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUBBBSHZJHRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(O1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649119 | |

| Record name | Potassium trifluoro(5-methylfuran-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111213-54-7 | |

| Record name | Potassium trifluoro(5-methylfuran-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium trifluoro(5-methylfuran-2-yl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Trifluoro(5-methylfuran-2-yl)borate

Foreword: The Strategic Value of Potassium Organotrifluoroborates in Modern Drug Discovery

In the landscape of contemporary drug development and medicinal chemistry, the quest for stable, versatile, and highly functionalizable building blocks is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing many of the inherent limitations of their boronic acid and ester counterparts.[1][2] Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity make them ideal for use in complex synthetic pathways.[1][3][4] This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of potassium trifluoro(5-methylfuran-2-yl)borate, a valuable building block for introducing the 5-methylfuran-2-yl moiety, a common motif in biologically active compounds.[5] We will delve into the causality behind the experimental choices, ensuring a reproducible and scalable protocol grounded in robust scientific principles.

The Synthetic Strategy: A Tale of Two Pathways

The synthesis of this compound can be approached from two primary, reliable routes, each with its own strategic advantages depending on the available starting materials and desired scale. Both pathways culminate in the formation of the stable trifluoroborate salt via reaction with potassium hydrogen fluoride (KHF₂).[3][6]

Pathway A: From the Boronic Acid – The Direct Approach

This is the most straightforward method when the corresponding boronic acid, (5-methylfuran-2-yl)boronic acid, is available. The conversion of a boronic acid to its potassium trifluoroborate salt is typically a high-yielding and clean reaction.[3][7]

Why this works: The reaction with KHF₂ in a protic solvent mixture like methanol and water facilitates the displacement of the hydroxyl groups on the boronic acid with fluoride ions, forming the thermodynamically stable tetracoordinate borate anion.[3][7]

Pathway B: The In Situ Approach from 2-Bromo-5-methylfuran

Why this works: This one-pot procedure leverages the high reactivity of organometallic species to form the carbon-boron bond. The subsequent addition of KHF₂ efficiently converts the crude boronic acid/ester intermediate directly to the stable trifluoroborate salt, avoiding potentially difficult purification of the boronic acid.[3][9][10]

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| 2-Bromo-5-methylfuran | ≥96% | Commercially Available | [11] |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available | Handle under inert atmosphere. |

| Trimethyl borate | ≥99% | Commercially Available | Distill before use for best results. |

| Potassium hydrogen fluoride (KHF₂) | ≥99% | Commercially Available | Corrosive and hygroscopic. Handle with care.[1] |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Dry over molecular sieves. |

| Methanol (MeOH) | ACS Grade | Commercially Available | |

| Acetonitrile (MeCN) | ACS Grade | Commercially Available | |

| Diethyl ether (Et₂O) | ACS Grade | Commercially Available |

Protocol for Pathway B: In Situ Synthesis

Step 1: Formation of the Organolithium Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5-methylfuran (1.61 g, 10.0 mmol).[12][13]

-

Dissolve the starting material in 40 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

Causality Check: The low temperature is critical to prevent side reactions and ensure the selective formation of the desired organolithium species. Anhydrous conditions are essential as organolithium reagents are highly reactive with water.

Step 2: Borylation

-

To the cold (-78 °C) solution of the organolithium reagent, add trimethyl borate (1.56 g, 15.0 mmol) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

Causality Check: The trialkyl borate acts as an electrophile, trapping the nucleophilic organolithium to form a boronate ester intermediate.[9][10]

Step 3: Formation and Isolation of the Potassium Trifluoroborate Salt

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of potassium hydrogen fluoride (KHF₂) (4.68 g, 60.0 mmol) in 20 mL of water.

-

Add the aqueous KHF₂ solution to the reaction mixture in one portion.[14][15]

-

Stir the resulting suspension vigorously at room temperature for 30 minutes.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

The resulting solid residue is then triturated with hot acetone. The inorganic salts will remain largely insoluble.

-

Filter the hot acetone solution and concentrate the filtrate to yield the crude product.

-

Recrystallize the crude solid from a minimal amount of hot acetonitrile to afford this compound as a white, crystalline solid.[7]

Causality Check: A significant excess of KHF₂ is used to drive the reaction to completion. The use of hot acetone for trituration and acetonitrile for recrystallization is a common and effective method for purifying potassium organotrifluoroborates.[1][7]

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. Spectra should be recorded in a deuterated polar solvent such as DMSO-d₆.[14]

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~6.5-6.7 | d | ~3.0-3.5 | H-3 (furan ring) |

| ~6.1-6.3 | d | ~3.0-3.5 | H-4 (furan ring) | |

| ~2.2-2.4 | s | - | -CH₃ | |

| ¹³C NMR | ~150-155 | s | - | C-5 (furan ring) |

| ~115-120 (broad) | q | (¹JC-B) | C-2 (furan ring, attached to Boron) | |

| ~110-115 | s | - | C-3 (furan ring) | |

| ~108-112 | s | - | C-4 (furan ring) | |

| ~13-15 | s | - | -CH₃ | |

| ¹⁹F NMR | ~-135 to -145 | q | (¹JF-B) ~60-70 | -BF₃ |

| ¹¹B NMR | ~2.0-4.0 | q | (¹JB-F) ~60-70 | -BF₃ |

Rationale for Expected Data:

-

¹H and ¹³C NMR: The chemical shifts for the furan ring protons and carbons are based on known data for substituted furans.[16][17][18] The carbon attached to the boron (C-2) is expected to be broad due to quadrupolar relaxation of the boron nucleus.[14][15]

-

¹⁹F and ¹¹B NMR: The chemical shifts and the characteristic quartet splitting pattern arising from the coupling between ¹¹B and ¹⁹F are diagnostic for the trifluoroborate group.[14][19]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120-3150 | Medium | =C-H stretch (furan ring) |

| ~2920-2980 | Medium | C-H stretch (methyl group) |

| ~1500-1600 | Strong | C=C stretching (furan ring) |

| ~1000-1100 | Very Strong | B-F stretching |

| ~750-800 | Strong | C-H out-of-plane bending (furan ring) |

Rationale for Expected Data: The strong absorption in the 1000-1100 cm⁻¹ region is a hallmark of the B-F bonds in the trifluoroborate anion.[19][20] The other peaks are characteristic of a substituted furan ring.[18][20]

Mass Spectrometry (MS)

While analysis of the intact salt can be challenging, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) in negative mode should allow for the detection of the trifluoro(5-methylfuran-2-yl)borate anion.

-

Expected m/z (Negative Ion Mode): [C₅H₅BF₃O]⁻

-

Calculated Exact Mass: 165.0366

-

Observed Exact Mass: Should be within 5 ppm of the calculated value.

Applications in Drug Development and Organic Synthesis

This compound is an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][4][6][21] Its stability allows it to be carried through multiple synthetic steps before being utilized in a key bond-forming reaction.[1][2] This enables the late-stage introduction of the 5-methylfuran-2-yl group, a valuable strategy in the synthesis of complex molecules and pharmaceutical intermediates.[4][22]

Conclusion

This guide has provided a detailed and scientifically-grounded protocol for the synthesis and characterization of this compound. By understanding the causality behind each experimental step, researchers can confidently and reproducibly prepare this valuable building block. The inherent stability and versatile reactivity of this compound underscore the growing importance of potassium organotrifluoroborates in accelerating innovation in drug discovery and materials science.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 2008 , 10 (9), 1795–1798. [Link]

-

Molander, G. A.; Ribagorda, M. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 2003 , 125 (37), 11148–11149. [Link]

-

Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 2012 , 89, 293. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2009 , 12 (6), 813–824. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Molander, G. A.; Ito, T. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 2006 , 8 (10), 2031–2034. [Link]

-

Molander, G. A.; Ham, J. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 2006 , 71 (23), 8863–8866. [Link]

-

Molander, G. A.; Biolatto, B. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]

-

Molander, G. A.; Brown, A. R. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 2006 , 71 (26), 9681–9686. [Link]

-

Unspecified Author. 2-Bromo-5-methylfuran. Imperial College London Chemistry Department. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Chem-Station. Organotrifluoroborate Salts. [Link]

-

SINOPEG. 2-Bromo-5-methylfuran: High-Purity Halogenated Furan Compound for Advanced Synthesis. [Link]

-

Silva, F. de A.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 2009 , 47 (10), 873–878. [Link]

-

Silva, F. de A.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]

-

Al-Omair, M. A. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2018 , 52 (1), 93-100. [Link]

-

Chemical Synthesis Database. 5-bromo-5-methylfuran-2-one. [Link]

-

MySkinRecipes. This compound. [Link]

-

Falcou, M.; et al. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021 , 2021 (2), M1231. [Link]

-

Billes, F.; et al. A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Link]

-

Pawelke, G. Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. ResearchGate. [Link]

-

The Royal Society of Chemistry. H NMR Binding Studies of33 with Various Anions. [Link]

-

Mayr's Database Of Reactivity Parameters. Molecule potassium trifluoro(furan-2-yl)borate. [Link]

-

Singh, A. K.; et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022 , 27 (19), 6339. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 2006 , 8 (10), 2031–2034. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Bromo-5-methylfuran 96% | CAS: 123837-09-2 | AChemBlock [achemblock.com]

- 12. nbinno.com [nbinno.com]

- 13. Page loading... [guidechem.com]

- 14. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 22. Potassium trifluoro(2-(pyridin-2-YL)ethyl)borate (1350766-57-2) for sale [vulcanchem.com]

An In-Depth Technical Guide to Potassium Trifluoro(5-methylfuran-2-yl)borate: Properties, Synthesis, and Applications in Modern Organic Chemistry

This technical guide provides a comprehensive overview of the physical and chemical properties of Potassium trifluoro(5-methylfuran-2-yl)borate, a versatile and increasingly important reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, handling, and key applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The information presented herein is a synthesis of established literature and practical insights, intended to empower chemists to effectively utilize this stable and efficient building block in the creation of complex molecular architectures.

Introduction: The Rise of Organotrifluoroborates in Synthesis

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for this purpose.[1] Traditionally, boronic acids and their esters have been the workhorses as the organoboron component in these reactions. However, their inherent instability towards air and moisture, and their propensity for protodeboronation, often present significant challenges in handling, storage, and reaction stoichiometry.[2]

Potassium organotrifluoroborates have surfaced as a superior class of reagents that circumvent many of these limitations.[1][2] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, simplifying their storage and handling.[2][3] The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to premature decomposition and protodeboronation compared to their three-coordinate counterparts.[2] This enhanced stability allows for their use in near-stoichiometric amounts, improving the atom economy of the reaction, and enables them to be carried through multi-step syntheses where boronic acids might require protection and deprotection strategies.[2] this compound is a prime example of this advantageous class of reagents, providing a stable and efficient source of the 5-methylfuran-2-yl moiety, a common structural motif in biologically active compounds.[4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. This section outlines the key characteristics of this compound.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1111213-54-7 | [5][6] |

| Molecular Formula | C₅H₅BF₃KO | [5] |

| Molecular Weight | 188.00 g/mol | [5] |

| Appearance | White solid | - |

| Melting Point | >200 °C | - |

| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO; slightly soluble in water.[7] | [7] |

Spectroscopic Data

-

¹H NMR: Resonances corresponding to the protons on the 5-methylfuran-2-yl ring.

-

¹³C NMR: Signals for the carbons of the furan ring and the methyl group. The carbon atom bonded to boron often appears as a broad signal.[8]

-

¹⁹F NMR: A characteristic signal for the three fluorine atoms attached to the boron. Good resolution is typically obtained for the ¹⁹F spectra of potassium organotrifluoroborates.[7]

-

¹¹B NMR: A signal indicating the tetracoordinate boron atom, which may show coupling to the fluorine atoms.[7][8]

Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[7]

Stability and Handling

This compound is an air- and moisture-stable crystalline solid that can be stored for extended periods without special precautions.[2][3] This represents a significant practical advantage over many boronic acids and esters.[2] Recommended storage conditions are typically at 2-8°C.[4]

Safety Information

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The preparation of potassium organotrifluoroborates is generally a straightforward process, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[9][10] This method avoids the need to isolate and purify often unstable boronic acid intermediates.

Below is a general, representative protocol for the synthesis of a potassium aryltrifluoroborate from its corresponding boronic acid.

General Synthesis Protocol

Caption: General workflow for the synthesis of potassium organotrifluoroborates.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the 5-methylfuran-2-boronic acid in methanol.

-

Addition of KHF₂: To the stirred solution, add an aqueous solution of potassium hydrogen fluoride (KHF₂), typically in a stoichiometric excess (e.g., 3 equivalents). The reaction is often exothermic and may result in the formation of a thick slurry.

-

Reaction: Allow the mixture to stir at room temperature for a designated period (e.g., 20-30 minutes) to ensure complete conversion.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and water.

-

Azeotropic Drying: To remove residual water, add a solvent such as acetonitrile and reconcentrate the mixture. This step may be repeated.

-

Isolation and Drying: The resulting solid is collected and dried under high vacuum to yield the final this compound product.

This robust procedure provides a reliable route to high-purity potassium organotrifluoroborates.[10]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][11] This reaction is a powerful tool for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[11]

The Catalytic Cycle and the Role of the Trifluoroborate

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The potassium trifluoroborate salt requires activation by a base to facilitate the transmetalation step.

Advantages in Cross-Coupling Chemistry

The use of this compound offers several distinct advantages in Suzuki-Miyaura couplings:

-

Enhanced Stability: As previously mentioned, its stability to air and moisture simplifies reaction setup and improves reproducibility.[2]

-

Stoichiometric Control: The crystalline nature and stability of the reagent allow for precise measurement and the use of near-stoichiometric amounts, which is often not feasible with boronic acids that can exist as mixtures with their anhydrides (boroxines).[2]

-

Improved Reactivity: In some cases, organotrifluoroborates have been shown to provide higher yields than the corresponding boronic acids, particularly with challenging substrates.[9]

-

Broad Substrate Scope: Potassium heteroaryltrifluoroborates, including the 5-methylfuran-2-yl derivative, have been shown to couple efficiently with a wide range of aryl and heteroaryl halides and triflates.[11]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the cross-coupling of an aryl chloride with a potassium alkyltrifluoroborate, which can be adapted for this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.0-1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

-

Phosphine ligand (e.g., RuPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 3.0 equiv)

-

Solvent system (e.g., 10:1 Toluene/H₂O)

Procedure:

-

Reaction Setup: To a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system to the reaction vessel.

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add the catalyst system to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.[12]

Applications in Drug Discovery and Development

The 5-methylfuran-2-yl moiety is a key structural element in numerous biologically active molecules and pharmaceutical intermediates. The ability of this compound to efficiently introduce this group makes it a valuable tool in medicinal chemistry. Its stability and predictable reactivity are highly desirable in the complex, multi-step syntheses often required in drug discovery programs. The use of this reagent allows for the late-stage functionalization of complex molecules, providing rapid access to libraries of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound stands out as a highly stable, efficient, and versatile reagent for modern organic synthesis. Its superior handling characteristics and robust performance in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional boronic acids and esters. For researchers and scientists in both academic and industrial settings, particularly those engaged in drug discovery and materials science, this reagent offers a reliable and practical solution for the construction of complex molecular architectures containing the 5-methylfuran-2-yl substructure. As the demand for more efficient and sustainable synthetic methods grows, the utility of potassium organotrifluoroborates is poised to expand even further.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(5), 275–286. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1315–1331. [Link]

-

Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

Molander, G. A., & Lee, C.-S. (2013). Suzuki-Miyaura cross-coupling of potassium trifluoro(N-methylheteroaryl)borates with aryl and heteroaryl halides. The Journal of Organic Chemistry, 78(13), 6648–6656. [Link]

-

Al-Zoubi, R. M., & Marion, O. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

PubMed. (2013). Suzuki-Miyaura cross-coupling of potassium trifluoro(N-methylheteroaryl)borates with aryl and heteroaryl halides. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Preparation of Potassium 1-Naphthyltrifluoroborate and its subsequent oxidation to 1-Naphthol. Organic Syntheses, 88, 293. [Link]

-

Reagentia. (n.d.). This compound (1 x 25 g). Retrieved from [Link]

-

ResearchGate. (2009). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3781–3786. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2013). One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses, 90, 261. [Link]

-

ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

-

Okoro, C. (2023, September 18). Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals. Stanford Chemicals. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 2089246-64-8 | Product Name : Potassium trifluoro((5-fluoro-2-methoxybenzamido)methyl)borate. Retrieved from [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. This compound (1 x 25 g) | Reagentia [reagentia.eu]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Boron Reagent to a Targeted Cancer Therapeutic

The journey from a simple chemical building block to a promising therapeutic agent is a cornerstone of modern drug discovery. This guide begins with the chemical reagent identified by CAS number 1111213-54-7 , known as Potassium trifluoro(5-methylfuran-2-yl)borate . While this organoboron salt is a valuable tool in synthetic chemistry, its primary significance in the context of drug development lies in its likely role as a key intermediate in the synthesis of the far more biologically complex and therapeutically relevant molecule, GSK2830371 . Organotrifluoroborates are stable, versatile reagents frequently used in palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura reaction) to form carbon-carbon bonds, a fundamental process in the construction of novel pharmaceutical compounds.

The true focus of this guide is GSK2830371 , a highly potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2][3] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][4][5] Its overexpression is implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[6] This guide will provide a comprehensive overview of the technical properties of GSK2830371, its mechanism of action, detailed experimental protocols for its use, and a list of current suppliers.

Core Compound Properties: GSK2830371

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development.

| Property | Value | Source |

| IUPAC Name | (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | [7] |

| Synonyms | GSK-2830371, PPM1D Phosphatase Inhibitor II, Wip1 Inhibitor II | [3][7] |

| CAS Number | 1404456-53-6 | [7] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [7] |

| Molecular Weight | 461.02 g/mol | [7] |

| Appearance | Light yellow powder | [7] |

| Solubility | DMSO: 100 mg/mL | [7] |

| Purity | ≥97% (HPLC) | [7] |

| Storage | 2-8°C. For long-term storage, aliquot and freeze at -20°C. Stock solutions are stable for up to 6 months at -20°C. | [7] |

Mechanism of Action: Allosteric Inhibition of Wip1 and Activation of the p53 Pathway

GSK2830371 functions as a highly selective, allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[2][3] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain outside the catalytic site of Wip1. This allosteric interaction induces a conformational change that locks the enzyme in an inactive state, preventing it from dephosphorylating its substrates. This unique mechanism of action contributes to its high selectivity for Wip1 over other phosphatases.[7]

The primary consequence of Wip1 inhibition by GSK2830371 is the reactivation of the p53 tumor suppressor pathway. Wip1 normally acts as a brake on this pathway by dephosphorylating key proteins, including:

-

p53 itself (at Ser15): Dephosphorylation by Wip1 leads to p53 destabilization and inactivation.[1][4]

-

ATM (ataxia-telangiectasia mutated) kinase (at Ser1981): A critical upstream activator of the DNA damage response.[4]

-

Chk2 (Checkpoint kinase 2) (at Thr68): Another key kinase in the DNA damage signaling cascade.[2]

By inhibiting Wip1, GSK2830371 leads to the sustained phosphorylation and activation of these proteins. This, in turn, enhances p53 stability and transcriptional activity, resulting in the upregulation of p53 target genes like CDKN1A (encoding p21), which promotes cell cycle arrest, and other genes that can lead to apoptosis or senescence.[7][8]

Experimental Protocols and Methodologies

GSK2830371 has been utilized in a variety of in vitro and in vivo experimental settings. Below are detailed, step-by-step protocols for common assays.

In Vitro Cell Proliferation Assay (CCK-8/MTS)

This protocol is designed to assess the effect of GSK2830371 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for Wip1-amplified, p53 wild-type)

-

Complete growth medium

-

GSK2830371 stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

CCK-8 or MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of GSK2830371 in complete growth medium from the stock solution. A typical concentration range is 0.01 µM to 10 µM.[7] Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of GSK2830371. Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used in the drug dilutions.

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.[8]

-

Viability Measurement: Add 10 µL of CCK-8 or MTS reagent to each well. Incubate for 1-3 hours at 37°C.[3]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the results as a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for p53 Pathway Activation

This protocol allows for the detection of changes in protein expression and phosphorylation states following GSK2830371 treatment.

Materials:

-

6-well plates

-

GSK2830371

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-Wip1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with GSK2830371 (e.g., 2.5 µM) for various time points (e.g., 2, 4, 6, 24 hours).[8]

-

Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with vortexing. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Transfer the supernatant to a new tube.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.[10]

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]

-

Wash the membrane three times for 5-10 minutes each with TBST.[10]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again three times for 5-10 minutes each with TBST.[10]

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.[2]

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for assessing the anti-tumor efficacy of GSK2830371 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Tumor cell line (e.g., SK-Hep-1)

-

PBS and Matrigel (optional)

-

GSK2830371 formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation: Harvest tumor cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁶ cells in 50-100 µL.[11][12] Subcutaneously inject the cell suspension into the flank of each mouse.[12]

-

Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[11]

-

Compound Administration: Prepare the GSK2830371 formulation. Administer GSK2830371 orally (p.o.) to the treatment group at a specified dose and schedule (e.g., 75 mg/kg, twice daily [BID]).[11] The control group should receive the vehicle solution.

-

Monitoring: Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week) throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.[11]

-

Endpoint and Analysis: Continue the treatment for a predetermined period (e.g., two weeks).[11] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting). Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of GSK2830371.

Suppliers of GSK2830371

GSK2830371 is available from several commercial suppliers for research purposes. It is crucial to obtain a certificate of analysis (CoA) to verify the purity and identity of the compound.

| Supplier | Product Name | Catalog Number |

| Selleck Chemicals | GSK2830371 | S7971 |

| MedChemExpress | GSK 2830371 | HY-15832 |

| Tocris Bioscience | GSK 2830371 | 5140 |

| ProbeChem | GSK2830371 (GSK-2830371) | PC-38476 |

| Sigma-Aldrich | PPM1D Phosphatase Inhibitor II, GSK2830371 | 5.05140 |

Conclusion

GSK2830371 is a powerful research tool for investigating the role of Wip1 phosphatase in cancer biology and the DNA damage response. Its high potency and selectivity, coupled with its oral bioavailability, make it a valuable compound for both in vitro and in vivo studies. By reactivating the p53 tumor suppressor pathway, GSK2830371 holds promise as a potential therapeutic agent, particularly in cancers with Wip1 amplification and wild-type p53. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing this promising Wip1 inhibitor in their studies.

References

-

Shaltiel, I. A., et al. (2006). Wip1 phosphatase modulates ATM-dependent signaling pathways. Molecular Cell, 23(5), 757-64. [Link]

-

Le Guezennec, X., & Bulavin, D. V. (2010). Wip1 phosphatase: between p53 and MAPK kinases pathways. Cancer and Metastasis Reviews, 29(1), 153-159. [Link]

-

Lowe, J., et al. (2012). Regulation of the Wip1 phosphatase and its effects on the stress response. Genes & Cancer, 3(5-6), 441-450. [Link]

-

Takekawa, M., et al. (2000). p53-inducible Wip1 phosphatase mediates a negative feedback regulation of p38 MAPK-p53 signaling in response to UV radiation. The EMBO Journal, 19(23), 6517-6526. [Link]

-

Macurek, L., et al. (2016). Downregulation of Wip1 phosphatase modulates the cellular threshold of DNA damage signaling in mitosis. Cell Cycle, 15(7), 996-1006. [Link]

-

Lin, Y. H., et al. (2021). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Journal of Cancer, 12(19), 5764-5774. [Link]

-

WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2021). Cancers, 13(15), 3855. [Link]

-

Pechackova, S., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14458-75. [Link]

-

Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-91. [Link]

-

Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. UCLA. Retrieved from [Link]

-

Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

-

Wang, Y., et al. (2016). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Scientific Reports, 6, 39135. [Link]

-

Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]

Sources

- 1. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Wip1 phosphatase modulates ATM-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad.com [bio-rad.com]

- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 11. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

Stability and handling of Potassium trifluoro(5-methylfuran-2-yl)borate

An In-Depth Technical Guide to the Stability and Handling of Potassium Trifluoro(5-methylfuran-2-yl)borate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key building block in modern organic synthesis, valued for its role as a stable and versatile precursor in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its stability, safe handling protocols, and practical application considerations. We will explore the chemical principles that govern its utility, contrasting its superior stability with traditional organoboron reagents and detailing the specific conditions required to unmask its reactivity. This document is intended for researchers, chemists, and drug development professionals who utilize or plan to utilize this reagent in their synthetic endeavors.

Introduction: The Advent of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. However, the efficacy of this reaction is often dependent on the stability of the organoboron nucleophile. Traditional boronic acids, while widely used, can be susceptible to decomposition pathways such as protodeboronation, particularly in the case of heteroaromatic derivatives like furan-2-ylboronic acid.[1] This instability necessitates the use of excess reagent and can complicate reaction outcomes.

Potassium organotrifluoroborates have emerged as a superior class of reagents that address these challenges.[2][3][4] These tetracoordinate boron "ate" complexes, including this compound, exhibit exceptional bench-top stability towards both air and moisture.[5][6][7][8] They serve as a "protected" form of the corresponding boronic acid, remaining inert until their reactivity is strategically unveiled under specific reaction conditions.[2][7] This property not only simplifies storage and handling but also enhances the precision and efficiency of synthetic protocols.

Physicochemical Properties

A foundational understanding of the reagent's basic properties is essential before its use in any experimental context.

| Property | Value |

| CAS Number | 1111213-54-7[9] |

| Molecular Formula | C₅H₅BF₃KO |

| Appearance | Typically a white to off-white crystalline solid |

| SMILES | Cc1ccc(o1)(F)F.[K+] |

The Duality of Stability and Reactivity

The primary advantage of this compound lies in its robust stability during storage and its controlled reactivity during a chemical transformation.

General and Thermal Stability

Unlike many trivalent organoboron compounds, potassium organotrifluoroborates are crystalline solids that are generally stable indefinitely when stored at room temperature with no special precautions.[5] Their tetracoordinate nature shields the carbon-boron bond from facile cleavage by atmospheric oxygen or moisture.[2][5] Thermally, they are also highly robust; related compounds have been shown to be stable at temperatures up to 300 °C.[5]

| Condition | Observation | Rationale |

| Air (Oxygen) | Highly Stable | The filled octet on the tetracoordinate boron atom prevents oxidative attack, a common decomposition pathway for trivalent organoboranes.[5] |

| Moisture (Storage) | Highly Stable | The anionic [RBF₃]⁻ structure is resistant to casual hydrolysis, making the salts non-hygroscopic and easy to handle.[3][4][6] |

| Heat | Thermally Robust | The ionic lattice and strong B-F and B-C bonds contribute to high thermal stability. |

Hydrolytic Reactivity: The Key to Application

While stable to ambient moisture, the productive reactivity of organotrifluoroborates in Suzuki-Miyaura coupling is predicated on their controlled hydrolysis to the corresponding boronic acid in situ.[7][10][11] This process is fundamental to the "slow-release" strategy that minimizes the concentration of the unstable boronic acid at any given time, thereby suppressing side reactions.[10][12]

The mechanism involves a pre-equilibrium where the trifluoroborate salt hydrolyzes to release the active boronic acid, which can then participate in the catalytic cycle. For furan-based substrates, which are known to deboronate quickly, using the trifluoroborate salt is particularly advantageous.[1]

Caption: Stability and in-situ activation pathway of the organotrifluoroborate.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling any chemical reagent. Based on data for analogous compounds, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[13][14][15]

Engineering Controls and PPE

Proper protection minimizes exposure and ensures operator safety.

| Protection Type | Recommended Equipment & Specifications |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[13][16] |

| Skin Protection | Chemical-resistant nitrile gloves and a fully buttoned laboratory coat.[13][16] |

| Respiratory Protection | Handle powder exclusively within a certified chemical fume hood to prevent dust inhalation.[13][17] If a fume hood is unavailable, a NIOSH-approved respirator is required.[13][17] |

Step-by-Step Handling Protocol

This workflow is designed to mitigate risks during weighing and transfer operations.

-

Preparation : Before handling, ensure an eyewash station and safety shower are accessible.[17] Prepare all necessary equipment (spatulas, weigh boats, glassware) inside the chemical fume hood.[13]

-

Don PPE : Put on all required PPE as specified in the table above.

-

Transfer : Inside the fume hood, carefully open the reagent container. Use a clean spatula to weigh the desired amount onto a weigh boat or directly into the reaction vessel. Perform this action slowly to avoid generating airborne dust.[13]

-

Closure : Promptly and securely reseal the main container after use to protect the remaining reagent from atmospheric contaminants.

-

Cleanup : Clean any spills immediately according to the spill management plan (Section 4.3). Wash hands thoroughly after handling is complete.[18]

Caption: A streamlined workflow for the safe handling of the solid reagent.

First Aid and Spill Management

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14][16][17]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[14][16][19]

-

Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][17]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][17]

-

Small Spills : Restrict access to the area. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Carefully sweep the material into a labeled hazardous waste container.[13]

Storage, Incompatibility, and Disposal

Proper long-term management of the reagent is critical for maintaining its integrity and ensuring laboratory safety.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[17][19]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[14]

-

Disposal : Dispose of unused reagent and any contaminated materials as hazardous waste. Do not allow the chemical to enter drains.[13] All disposal must be in accordance with local, state, and federal regulations.[13][19]

Illustrative Application: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the practical use of this compound, highlighting the causality behind the choice of reagents.

Experimental Protocol

-

Reaction Setup : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and phosphine ligand (e.g., RuPhos, 2-4 mol%).

-

Atmosphere : Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen). This is crucial because the active Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Base Addition : Add the degassed solvent (e.g., ethanol or a toluene/water mixture) followed by the base (e.g., Na₂CO₃ or Cs₂CO₃, 2-3 equiv).[1][6] The base is essential; it facilitates the in situ hydrolysis of the trifluoroborate to the active boronic acid and is required for the transmetalation step in the catalytic cycle.

-

Reaction : Heat the mixture to the specified temperature (e.g., 85 °C) and stir until the reaction is complete as monitored by TLC or GC/MS.

-

Workup : Upon completion, cool the reaction to room temperature. Perform an aqueous workup to remove the inorganic boron byproducts and the base.[2] Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification : Purify the crude product via flash column chromatography to yield the desired biaryl compound.

This protocol leverages the stability of the trifluoroborate for easy setup while ensuring its efficient activation under basic, heated conditions to drive the cross-coupling forward.

References

-

Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. Retrieved from [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Mayr's Database of Reactivity Parameters. (n.d.). Molecule potassium trifluoro(furan-2-yl)borate. Retrieved from [Link]

- Lennox, A. J. J. (2014). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer Theses.

-

Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Mayr's Database of Reactivity Parameters. (n.d.). Molecule potassium trifluoro(furan-2-yl)borate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. PubMed. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Molander, G. A., & Ito, T. (2001). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Letters, 3(3), 393–396. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 8. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. Organotrifluoroborate Preparation, Coupling and Hydrolysis - Alastair J. J. Lennox - Google ブックス [books.google.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. washingtonmills.com [washingtonmills.com]

- 19. fishersci.com [fishersci.com]

NMR and mass spectrometry data for Potassium trifluoro(5-methylfuran-2-yl)borate

An In-Depth Technical Guide to the NMR and Mass Spectrometric Characterization of Potassium trifluoro(5-methylfuran-2-yl)borate

Introduction

Potassium organotrifluoroborates (KOTfs) have become indispensable reagents in modern organic synthesis and drug development.[1][2] Their remarkable stability to air and moisture, coupled with their versatile reactivity in cross-coupling reactions, makes them superior alternatives to boronic acids in many applications.[3] The title compound, this compound, incorporates the 5-methylfuran-2-yl moiety, a common structural motif in biologically active molecules. As such, its unambiguous characterization is paramount for researchers in medicinal chemistry and materials science.

This guide serves as a comprehensive technical resource for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a self-validating system, the protocols and interpretive guidance herein are designed to provide scientists with the expertise to acquire, analyze, and confirm the identity and purity of this reagent with high confidence. We will delve into the causality behind experimental choices, moving beyond a simple listing of data to provide field-proven insights into the unique analytical behavior of organotrifluoroborates.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the compound's properties is critical for its effective handling and analysis. KOTfs are typically crystalline solids synthesized from the corresponding boronic acids or via transmetalation reactions, followed by treatment with potassium hydrogen fluoride (KHF₂).[3][4] This process yields a salt that is generally stable for extended periods under atmospheric conditions.[3]

| Property | Value | Source |

| CAS Number | 1111213-54-7 | [5][6] |

| Molecular Formula | C₅H₅BF₃KO | [5][6] |

| Molecular Weight | 188.00 g/mol | [5][6] |

| Appearance | White to off-white solid | N/A |

| Melting Point | >200 °C | [6] |

| Storage | 2-8°C | [5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-nuclear NMR spectroscopy is the definitive tool for the structural elucidation of this compound. A complete analysis requires the acquisition of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. The quadrupolar nature of the boron nucleus (¹¹B I=3/2, ¹⁰B I=3) and the high sensitivity of the fluorine nucleus (¹⁹F I=1/2) present unique opportunities and challenges in spectral acquisition and interpretation.[7]

Experimental Protocol: NMR Analysis

The following protocol outlines a robust methodology for acquiring high-quality, multi-nuclear NMR data. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to the excellent solubility of KOTfs and its ability to minimize hydrolysis, which can be accelerated by protic solvents or electron-donating groups on the organic moiety.[8][9]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the solid is fully dissolved, using gentle vortexing if necessary.

-

Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher. For ¹¹B NMR, using a quartz NMR tube is preferable to avoid the broad background signal from borosilicate glass tubes.[7]

-

¹H NMR Acquisition:

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.[8]

-

Employ a standard pulse sequence with a 45° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.5 ppm.[8]

-

Use a standard proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans may be necessary to observe all carbon signals, particularly the quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

¹¹B NMR Acquisition:

-

Reference the spectrum to an external standard of BF₃·OEt₂ (0.0 ppm).[8]

-

To achieve better resolution and potentially observe ¹¹B-¹⁹F coupling, a modified pulse sequence with a longer acquisition time and delay may be required, as standard parameters can lead to broad, unresolved signals due to rapid quadrupolar relaxation.[8]

-

Caption: Workflow for multi-nuclear NMR analysis.

Spectral Interpretation and Predicted Data

Based on data from analogous structures, a detailed prediction of the NMR spectra can be made.[8][9][11]

¹H NMR: The proton spectrum is expected to show three distinct signals corresponding to the furan ring protons and one signal for the methyl group.

-

H3 & H4 Protons: The two protons on the furan ring will appear as doublets. Based on 2-methylfuran, the H3 proton (adjacent to the methyl group) is expected around 6.0-6.2 ppm, and the H4 proton (adjacent to the borate group) should appear slightly downfield, around 6.3-6.5 ppm.[11] The coupling constant between them (J₃,₄) should be approximately 3.2 Hz.

-

Methyl Protons: The methyl group at the C5 position will appear as a singlet around 2.2-2.4 ppm.[11]

¹³C NMR: The proton-decoupled ¹³C spectrum should display five signals.

-

Furan Carbons: Four signals corresponding to the furan ring carbons are expected in the aromatic region (~108-155 ppm).

-

Methyl Carbon: A signal for the methyl carbon is expected in the aliphatic region (~13-15 ppm).

-

C2-Boron Signal: The carbon atom directly attached to the boron (C2) is often difficult to observe.[12] This is due to quadrupolar broadening from the adjacent boron nucleus, which provides an efficient relaxation pathway, resulting in a very broad or even unobservable signal in the baseline. If observed, it would likely be a very broad resonance.

¹⁹F NMR: The ¹⁹F NMR spectrum is a crucial tool for characterizing KOTfs.

-

Chemical Shift: A single, intense signal is expected for the three equivalent fluorine atoms. For a wide range of KOTfs, this signal appears in the range of -129 to -141 ppm (referenced to CF₃CO₂H at 0.0 ppm).[8][9]

-

Coupling: It may be possible to observe coupling to the ¹¹B nucleus (¹J¹⁹F-¹¹B), which would manifest as a quartet. However, due to the rapid relaxation of ¹¹B, this coupling is often unresolved, and a broad singlet is observed instead.[8]

¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron center.

-

Chemical Shift: A single signal is expected in the range typical for tetracoordinate boron, approximately +2 to +6 ppm (referenced to BF₃·OEt₂ at 0.0 ppm).[8][13]

-

Multiplicity: The signal will be split by the three attached fluorine atoms into a 1:3:3:1 quartet due to ¹J¹¹B-¹⁹F coupling. As with the ¹⁹F spectrum, this coupling may be poorly resolved, resulting in a broad signal, unless specialized acquisition parameters are used.[8]

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | ~6.3-6.5 | d, J ≈ 3.2 Hz | Furan H4 |

| ~6.0-6.2 | d, J ≈ 3.2 Hz | Furan H3 | |

| ~2.2-2.4 | s | -CH₃ | |

| ¹³C | ~150-155 | s | Furan C5 |

| ~140-145 | s | Furan C4 | |

| ~110-115 | s | Furan C3 | |

| ~13-15 | s | -CH₃ | |

| Not observed | br s | Furan C2 (attached to Boron) | |

| ¹⁹F | -129 to -141 | br s or q | Broad singlet is common |

| ¹¹B | +2 to +6 | br s or q | Quartet from ¹J¹¹B-¹⁹F coupling |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the compound. The analysis of ionic salts like KOTfs via MS, particularly with soft ionization techniques like Electrospray Ionization (ESI), presents specific challenges.

Principles and Ionization Challenges

Unlike neutral organic molecules that often show a clear molecular ion (M⁺˙) under electron ionization, KOTfs are salts. In ESI, the compound is already ionized in solution. Therefore, the expected observation is not a molecular ion of the entire salt, but rather the constituent anions and cations, or adducts thereof. For KOTfs, analysis in negative ion mode is most informative, as it directly detects the organotrifluoroborate anion. A common and sometimes confusing observation is the formation of dimeric adducts.[14]

Experimental Protocol: HRMS Analysis

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

-

Data Acquisition (Negative Ion Mode):

-

Set the instrument to acquire data in negative ion mode.

-

Scan a mass range appropriate for the expected ions (e.g., m/z 50-1000).

-

Optimize source parameters (e.g., capillary voltage, source temperature) to achieve stable spray and maximize the signal of the ion of interest.

-

-

Data Analysis:

-

Identify the peak corresponding to the exact mass of the trifluoro(5-methylfuran-2-yl)borate anion, [C₅H₅OBF₃]⁻.

-

Compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

-

Search for other characteristic ions, such as the dimeric adduct [2M-K]⁻, which has the formula [M + C₅H₅OBF₃]⁻.[14]

-

Caption: Workflow for HRMS analysis of KOTfs.

Predicted Mass Data and Fragmentation

The primary goal of the HRMS analysis is the accurate mass measurement of the anion. Fragmentation analysis (MS/MS) can provide further structural confirmation.

-

Primary Ion: The most abundant ion in the full scan ESI-MS spectrum (negative mode) is expected to be the trifluoro(5-methylfuran-2-yl)borate anion.

-

Fragmentation: The C-B bond is relatively strong. Collision-induced dissociation (CID) of the [C₅H₅OBF₃]⁻ anion would likely involve fragmentation of the furan ring. The principles of mass spectral fragmentation suggest that cleavage can be initiated at radical or charge sites, leading to the loss of stable neutral molecules like CO or cleavage of the methyl group.[15][16]

Predicted High-Resolution Mass Data

| Ion | Formula | Calculated m/z (Exact Mass) | Analysis Mode |

| [M-K]⁻ | [C₅H₅BF₃O]⁻ | 149.0347 | ESI- |

| [2M-K]⁻ | [C₁₀H₁₀B₂F₆K₁O₂]⁻ | 337.0624 | ESI- |

Conclusion

The comprehensive analytical characterization of this compound requires a synergistic application of multi-nuclear NMR spectroscopy and high-resolution mass spectrometry. This guide provides the necessary protocols and interpretive framework to achieve this. By understanding the unique behavior of organotrifluoroborates—from the quadrupolar effects in NMR to the specific ionization patterns in MS—researchers can confidently verify the structure and purity of this valuable synthetic building block. The application of these self-validating methodologies ensures the scientific integrity required for advanced research and drug development.

References

-

D’Vaz, N., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link][8]

-

Brooks, C. J. W., et al. (1973). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (18), 1910-1915. Available at: [Link]

-

D’Vaz, N., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link][9]

-

Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4267-4292. Available at: [Link][4]

-

White, A. J. (2014). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. Available at: [Link][12]

-

Ridgway, B. H., & Woerpel, K. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(10), 4849–4859. Available at: [Link]

-

Supporting Information for: Brønsted Acid-Mediated Selective α-Alkenylation of 3,4- Dihydro-2H-pyrans. Available at: [Link][17]

-

Supporting Information for: Highly Nucleophilic Dipropanolamine Chelated Boron Reagents for Aryl-Transmetallation to Iron Complexes. The Royal Society of Chemistry. (2015). Available at: [Link][13]

-

University of Ottawa. 19Flourine NMR. NMR Facility. Available at: [Link][10]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link][15]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

Butts, C. P., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv. Available at: [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]

-

American Chemical Society. (2025). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2025. Available at: [Link][14]

-

San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link][18]

-

Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link][16]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

-

University of Ottawa. Boron NMR. NMR Facility. Available at: [Link][7]

-

Larsen, B. S., & Glish, G. L. (2009). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link][19]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link][1]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Available at: [Link][2]

-

Pawelke, G. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Semantic Scholar. Available at: [Link]

-

Molander, G. A., & Figueroa, R. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(4), 757–760. Available at: [Link][3]

-

Akolkar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6245. Available at: [Link]

-

Figure S42. 13C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile (1n). Semantic Scholar. Available at: [Link]

-

Supporting Information for: H NMR Binding Studies of83 with Various Anions. The Royal Society of Chemistry. (2013). Available at: [Link]

-

SpectraBase. 2-FLUORO-5-(5-METHYLFUR-2-YL)-3-(TRIFLUOROMETHYL)-FURAN - Optional[13C NMR]. Available at: [Link]

-

Mayr's Database Of Reactivity Parameters. Molecule potassium trifluoro(furan-2-yl)borate. Available at: [Link]

-

SpectraBase. Potassium phenyltrifluoroborate - Optional[19F NMR]. Available at: [Link]

-

Märk, J., et al. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 54(7), 2786–2793. Available at: [Link]

-

Märk, J., et al. (2006). Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]